N-(3-(diethylamino)propyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
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Overview
Description
N-(3-(diethylamino)propyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a useful research compound. Its molecular formula is C19H26N6O2 and its molecular weight is 370.457. The purity is usually 95%.
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Scientific Research Applications
Reactivity and Synthesis
Researchers have studied the reactivity of similar imidazo-triazine derivatives in reactions with nucleophiles. This has demonstrated the possibility of selective formation of monoamides by interaction with primary and secondary aliphatic amines. Such reactivity enables the synthesis of various heterocyclic compounds, which are of interest for developing new materials and potentially active pharmaceutical ingredients (Sadchikova & Mokrushin, 2014).
Antitumor Activity
A specific focus has been on the antitumor properties of imidazotetrazine derivatives. One study synthesized 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones, demonstrating curative activity against leukemia, suggesting potential as a novel broad-spectrum antitumor agent (Stevens et al., 1984).
Magnetic and Biological Properties
The synthesis and characterization of dendrimeric complexes containing triazine centers have been explored for their magnetic behaviors and potential biological applications. Such research contributes to the development of new materials with specific magnetic properties and biological activities (Uysal & Koc, 2010).
Antimicrobial and Photophysical Studies
Novel heterocycles, including those related to triazine derivatives, have shown excellent broad-spectrum antimicrobial activity against various bacterial and fungal strains. These compounds' photophysical and thermal properties have also been studied, indicating their potential in various scientific applications (Padalkar et al., 2014).
Chemical Interactions and Mechanisms
Investigations into the interactions and mechanisms of related triazine derivatives have provided insights into their chemical behavior, contributing to the broader understanding of these compounds' potential applications in scientific research and development (Ledenyova et al., 2018).
Mechanism of Action
Target of action
Indole derivatives and 1,2,4-triazoles have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . They are used in the treatment of various diseases and have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of action
The mode of action of these compounds often involves interactions with biological receptors through hydrogen-bonding and dipole interactions . For example, some 1,2,4-triazoles display antitumor properties by inhibiting CDK2, a protein kinase involved in cell cycle regulation .
Biochemical pathways
The biochemical pathways affected by these compounds are diverse and depend on their specific targets. For instance, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Pharmacokinetics
The ADME properties of these compounds can vary widely. .
Result of action
The molecular and cellular effects of these compounds’ actions can include inhibition of viral replication, alteration of cell cycle progression, and induction of apoptosis .
Action environment
The action, efficacy, and stability of these compounds can be influenced by various environmental factors. For example, some triazine-based polymers have shown excellent guest uptake in iodine vapor .
properties
IUPAC Name |
N-[3-(diethylamino)propyl]-4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O2/c1-3-23(4-2)12-8-11-20-17(26)16-18(27)25-14-13-24(19(25)22-21-16)15-9-6-5-7-10-15/h5-7,9-10H,3-4,8,11-14H2,1-2H3,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMYIUBCYVJCSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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